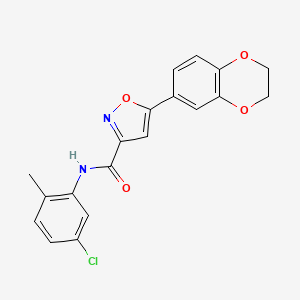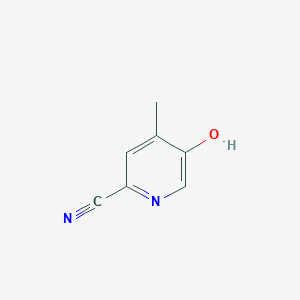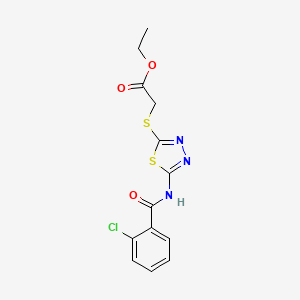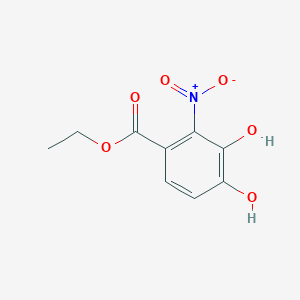![molecular formula C24H27N3O5S B2405734 N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide CAS No. 851406-23-0](/img/structure/B2405734.png)
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide is a chemical compound that belongs to the class of sulfonylbenzamide derivatives. It is a potent and selective inhibitor of the protein kinase B (PKB), also known as Akt, which is a key regulator of cell survival, growth, and metabolism. This compound has been extensively studied for its potential applications in cancer therapy, diabetes, and other diseases.
Aplicaciones Científicas De Investigación
Psychoactive and Neurotropic Properties
Research in the domain of psychoactive and neurotropic properties has identified compounds with promising effects on anxiety, amnesia, and hypoxia. For instance, studies on novel quinoline derivatives have uncovered substances with specific sedative effects, considerable anti-amnesic activity, and potent anti-anxiety actions. These compounds are of interest for further investigation as potential psychoactive agents (Podolsky, Shtrygol’, & Zubkov, 2017).
Antimicrobial Activity
A series of quinoline derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds exhibit promising antimicrobial activities, with some showing significant effectiveness against Candida albicans and Cryptococcous neoformans, highlighting their potential as novel antimicrobial agents (Srinivasan, Beema Shafreen, Nithyanand, Manisankar, & Pandian, 2010).
Anticancer Potential
Recent studies have synthesized and evaluated indeno[1,2-c]quinoline derivatives for their antiproliferative effects on cancer cells. These derivatives exhibit potent activity against various cancer cell lines, demonstrating their potential as dual topoisomerase I and II inhibitors. Such compounds have shown significant tumor regression in in vivo models, indicating their promise in anticancer research (Tseng et al., 2013).
Structural Chemistry
The structural chemistry of quinoline derivatives has been explored through the study of their spatial orientations and interactions. For example, research on stretched amide derivatives has revealed the formation of channel-like structures through weak interactions, providing insights into the molecular arrangement and potential applications in materials science (Kalita & Baruah, 2010).
Propiedades
IUPAC Name |
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S/c1-32-20-8-5-18-15-19(24(29)26-22(18)16-20)11-12-25-23(28)17-6-9-21(10-7-17)33(30,31)27-13-3-2-4-14-27/h5-10,15-16H,2-4,11-14H2,1H3,(H,25,28)(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEALBJYILBCIET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(sec-butyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2405652.png)
![4-[butyl(ethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2405653.png)





![N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-furamide](/img/structure/B2405664.png)


![Methyl 4-[(4,6-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2405669.png)


![5-fluoro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2405674.png)